molecular formula C10H16O6 B13755264 1,2,4-Butanetriol,triacetate,(S)-(9ci)

1,2,4-Butanetriol,triacetate,(S)-(9ci)

Cat. No.: B13755264
M. Wt: 232.23 g/mol
InChI Key: RPOOYSKKKVGNAP-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Butanetriol, triacetate can be synthesized through the acetylation of 1,2,4-butanetriol. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of 1,2,4-butanetriol, triacetate involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Butanetriol, triacetate is unique due to its acetylated structure, which imparts different chemical properties compared to its parent compound and other similar triols. The acetyl groups make it more hydrophobic and alter its reactivity, making it suitable for specific applications in chemistry and industry .

Properties

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

[(3S)-3,4-diacetyloxybutyl] acetate

InChI

InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m0/s1

InChI Key

RPOOYSKKKVGNAP-JTQLQIEISA-N

Isomeric SMILES

CC(=O)OCC[C@@H](COC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCCC(COC(=O)C)OC(=O)C

Origin of Product

United States

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